Cas no 1447960-47-5 (3-Bromo-8-methylquinolin-2-amine)

3-Bromo-8-methylquinolin-2-amine is a brominated quinoline derivative with a methyl substituent at the 8-position and an amino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety enhances reactivity for further functionalization, while the amino group provides a handle for derivatization. The methyl group contributes to steric and electronic modulation, influencing the compound's binding properties in target applications. Suitable for use in cross-coupling reactions and heterocyclic chemistry, it offers a balance of stability and reactivity, making it valuable for research and industrial applications requiring tailored quinoline scaffolds.
3-Bromo-8-methylquinolin-2-amine structure
1447960-47-5 structure
商品名:3-Bromo-8-methylquinolin-2-amine
CAS番号:1447960-47-5
MF:C10H9BrN2
メガワット:237.095861196518
CID:5696879
PubChem ID:97181841

3-Bromo-8-methylquinolin-2-amine 化学的及び物理的性質

名前と識別子

    • SB70109
    • 3-Bromo-8-methylquinolin-2-amine
    • 1447960-47-5
    • 3-Bromo-8-methyl-quinolin-2-ylamine
    • 2-Quinolinamine, 3-bromo-8-methyl-
    • インチ: 1S/C10H9BrN2/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,1H3,(H2,12,13)
    • InChIKey: SJBDFTOHZAHTNY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(N)N=C2C(C)=CC=CC2=C1

計算された属性

  • せいみつぶんしりょう: 235.99491g/mol
  • どういたいしつりょう: 235.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-Bromo-8-methylquinolin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM256230-1g
3-Bromo-8-methylquinolin-2-amine
1447960-47-5 97%
1g
$723 2022-06-12
Chemenu
CM256230-5g
3-Bromo-8-methylquinolin-2-amine
1447960-47-5 97%
5g
$1356 2021-08-04
Chemenu
CM256230-10g
3-Bromo-8-methylquinolin-2-amine
1447960-47-5 97%
10g
$1837 2021-08-04
Chemenu
CM256230-1g
3-Bromo-8-methylquinolin-2-amine
1447960-47-5 97%
1g
$683 2021-08-04

3-Bromo-8-methylquinolin-2-amine 関連文献

3-Bromo-8-methylquinolin-2-amineに関する追加情報

Introduction to 3-Bromo-8-methylquinolin-2-amine (CAS No. 1447960-47-5)

3-Bromo-8-methylquinolin-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine, belonging to the quinoline family, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The compound’s molecular structure, featuring a bromine substituent at the 3-position and a methyl group at the 8-position of the quinoline ring, alongside an amine group at the 2-position, endows it with distinct reactivity and potential biological activity. With a CAS number of 1447960-47-5, this compound has been extensively studied for its role in synthesizing novel therapeutic agents.

The quinoline scaffold is well-documented for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of halogen atoms, such as bromine, into the quinoline ring system often enhances the compound’s interaction with biological targets, making it a valuable intermediate in drug development. 3-Bromo-8-methylquinolin-2-amine exemplifies this trend, as its brominated and methylated structure allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of 3-Bromo-8-methylquinolin-2-amine in developing targeted therapies. Its ability to serve as a precursor for more sophisticated molecules has been leveraged in the synthesis of kinase inhibitors and other small-molecule drugs. For instance, researchers have utilized this compound to develop inhibitors targeting tyrosine kinases, which play a crucial role in cancer progression. The bromine atom at the 3-position facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the core quinoline structure.

In addition to its role in anticancer drug development, 3-Bromo-8-methylquinolin-2-amine has shown promise in addressing infectious diseases. Quinoline derivatives have a long history of use in combating parasitic infections, particularly malaria. The structural features of 3-Bromo-8-methylquinolin-2-amine, including its amine functionality and halogen substituents, contribute to its potential as an antimalarial agent. Furthermore, its ability to undergo further chemical modifications allows for the optimization of pharmacokinetic properties, such as solubility and bioavailability, which are critical for therapeutic efficacy.

The synthesis of 3-Bromo-8-methylquinolin-2-amine typically involves multi-step organic transformations starting from readily available quinoline precursors. Key steps often include bromination at the 3-position using reagents like N-bromosuccinimide (NBS), followed by methylation at the 8-position via reagents such as methyl iodide or dimethyl sulfate. The introduction of the amine group at the 2-position can be achieved through reduction of a nitro group or via nucleophilic substitution reactions. These synthetic routes highlight the compound’s versatility and accessibility for further medicinal chemistry applications.

From a computational chemistry perspective, 3-Bromo-8-methylquinolin-2-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. High-resolution crystal structures of protein-ligand complexes have provided insights into how this compound binds to enzymes and receptors. These studies have informed the design of next-generation drugs by identifying key residues involved in binding and optimizing interactions through structure-based drug design (SBDD) approaches.

The growing interest in 3-Bromo-8-methylquinolin-2-amine is also reflected in recent patents and scientific literature. Numerous patents have been filed for processes involving its synthesis and applications in drug development. Academic research has demonstrated its utility as an intermediate in creating novel bioactive molecules with potential therapeutic applications across various disease areas. This underscores its significance as a building block in modern pharmaceutical research.

The chemical stability and handling protocols for 3-Bromo-8-methylquinolin-2-amine are critical considerations in laboratory settings. While it is not classified as a hazardous material under standard regulatory guidelines, proper storage conditions are necessary to prevent degradation. Typically stored under inert atmospheres at controlled temperatures, this compound should be handled using standard laboratory safety measures to ensure worker protection.

In conclusion,3-Bromo-8-methylquinolin-2-amineseems poised to remain a cornerstone in pharmaceutical innovation due to its structural versatility and functional utility. Its role as a key intermediate in synthesizing bioactive molecules continues to drive advancements in drug discovery across multiple therapeutic domains. As research progresses,1447960-47-5 will undoubtedly continue to play a pivotal role in shaping future therapeutic strategies.

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